N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic indole-derived carboxamide featuring a 3,4-dimethoxyphenyl group, a hydroxyethyl chain, and a 6-methoxyindole core. The compound’s structural complexity arises from its multiple methoxy substituents and polar functional groups, which may influence its physicochemical properties (e.g., solubility, hydrogen-bonding capacity) and biological activity.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-14-6-4-12-8-16(22-15(12)10-14)20(24)21-11-17(23)13-5-7-18(26-2)19(9-13)27-3/h4-10,17,22-23H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQFCCZZIIJHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to various receptors, influencing cellular pathways and processes. This binding can lead to the modulation of enzyme activity, gene expression, and signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl and hydroxyethyl groups may enhance hydrophilicity compared to the lipophilic benzoyl/methylbenzoyl groups in Compounds 3 and 3. This could improve aqueous solubility but reduce membrane permeability.
- The target compound’s synthesis may face similar challenges .
- Fluorine vs.
Structural Analogues from
The crystal structure report (2014) describes a compound with a 3,4-dimethoxyphenyl ethyl chain and carbamoylpropyl ammonium chloride dihydrate.
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety in both compounds may facilitate π-π stacking or hydrogen bonding, as seen in the crystal structure’s intermolecular interactions (e.g., O–H···Cl⁻ bonds in the dihydrate) .
- Biological Relevance: The compound in is an intermediate in isoquinoline alkaloid synthesis, suggesting the target compound may also serve as a precursor for bioactive molecules .
Q & A
What are the common synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-6-methoxy-1H-indole-2-carboxamide, and what methodological challenges arise during its synthesis?
Answer:
The compound can be synthesized via condensation reactions between indole-2-carboxylic acid derivatives and substituted phenylethanolamine intermediates. A typical method involves:
- Step 1: Activation of the indole-2-carboxylic acid (e.g., using chloroformate or carbodiimide reagents) to form an active ester or mixed anhydride.
- Step 2: Coupling with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine under reflux in anhydrous solvents like DMF or THF, with catalytic acid/base .
Challenges: - Stereochemical control: The hydroxyethyl group introduces a chiral center, requiring enantioselective synthesis or resolution techniques (e.g., chiral HPLC) to isolate active stereoisomers .
- Side reactions: Methoxy groups on the phenyl ring may undergo demethylation under harsh conditions (e.g., strong acids/bases), necessitating mild reaction protocols .
How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and functional group arrangement?
Answer:
- X-ray crystallography: Single-crystal analysis resolves absolute configuration, as demonstrated for structurally similar compounds (e.g., [2-(3,4-dimethoxyphenyl)ethyl] derivatives) to confirm bond angles, torsion angles, and hydrogen-bonding networks .
- NMR spectroscopy: H and C NMR can validate methoxy group positions (δ ~3.8–4.0 ppm for OCH) and indole proton environments (e.g., H-3 at δ ~7.2 ppm). 2D techniques (COSY, HSQC) map connectivity between the hydroxyethyl and indole moieties .
- Mass spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) and detects fragmentation patterns indicative of methoxy loss .
What strategies are recommended for analyzing discrepancies in purity assessments (e.g., HPLC vs. NMR) for this compound?
Answer:
- Cross-validation with orthogonal methods:
- Case study: A discrepancy may arise if HPLC fails to detect non-UV-active impurities (e.g., inorganic salts), while NMR reveals unexpected peaks. Combining both methods ensures comprehensive purity assessment .
How can computational modeling predict the biological activity of this compound, and what limitations exist?
Answer:
- Molecular docking: Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger. The indole carboxamide moiety often binds to hydrophobic pockets, while methoxy groups influence solubility and membrane permeability .
- QSAR studies: Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl] derivatives with anticancer activity) .
Limitations: - Conformational flexibility: The hydroxyethyl chain may adopt multiple conformations in solution, reducing docking accuracy .
- Lack of experimental validation: Predicted activity must be verified via assays (e.g., enzyme inhibition or cell viability tests) .
What experimental approaches are used to investigate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies: Expose the compound to:
- LC-MS monitoring: Track degradation products over time and identify structural modifications (e.g., hydroxylation or ring-opening) .
How can structural modifications optimize the compound’s pharmacokinetic properties without compromising activity?
Answer:
- Improving solubility: Replace one methoxy group with a hydrophilic substituent (e.g., hydroxyl or amine) while retaining the indole core for target binding .
- Enhancing metabolic stability: Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation of the phenyl ring .
- Case study: Analogous compounds (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitrobenzamide) showed enhanced bioavailability via ester prodrug formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
